
Epimedoside A
Overview
Description
Epimedoside A is a prenylated flavonol glycoside predominantly isolated from Epimedium species, such as E. wushanense, E. brevicornum, and E. koreanum . It is characterized by a 7-O-rhamnosyl-(1→2)-rhamnoside substituent attached to the kaempferol aglycone backbone, with a molecular formula of C32H38O15 and a molecular weight of 662.64 g/mol . This compound is recognized for its potent antioxidant activity, with scavenging effects comparable to Vitamin C in vitro . Additionally, it serves as a chemical marker for quality control in traditional Chinese medicine formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epimedoside A can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation of the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Epimedium wushanense. The process includes the use of solvents such as methanol and water in specific ratios to reach the desired concentrations of the compound . The extracted compound is then purified and isolated for further use.
Chemical Reactions Analysis
Types of Reactions: Epimedoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactivity and stability. These derivatives are used in further scientific research and applications.
Scientific Research Applications
Epimedoside A has a wide range of scientific research applications, including:
Medicine: this compound is investigated for its potential therapeutic effects in treating osteoporosis and other bone-related diseases.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Epimedoside A exerts its effects through various molecular targets and pathways. The compound has been shown to promote osteoblast differentiation by binding with hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting its gene and protein expression . This mechanism enhances collagen type I alpha 1 (COL1A1) protein expression under hypoxic conditions, leading to improved bone microstructures and reduced bone loss . Additionally, this compound exhibits significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Structural Comparison
Epimedoside A shares structural homology with other Epimedium-derived flavonoids, differing in glycosylation patterns, hydroxylation sites, and prenyl group configurations (Table 1).
Table 1: Structural and Physicochemical Properties of this compound and Related Flavonoids
Key Structural Insights :
- Epimedoside C differs from this compound by a hydroxyl group at C-3′, altering its phenyl substitution from 1,4-disubstituted to 1,3,4-trisubstituted, which enhances its estrogen biosynthesis-promoting activity .
- Icariin, another major bioactive flavonoid in Epimedium, features an 8-prenyl group instead of the 7-O-glycosylation seen in this compound, contributing to its distinct osteoprotective effects .
- 3′-Hydroxy-epimedoside A , a derivative isolated from E. acuminatum, shows modified hydroxylation patterns that may influence solubility and receptor binding .
Bioactivity Comparison
Antioxidant Activity:
- This compound exhibits a DPPH radical scavenging rate of 85.2% at 100 µM, comparable to Vitamin C (88.5%) .
- Icariin demonstrates weaker antioxidant effects (72.3% at 100 µM) but superior anti-osteoporotic activity .
- Epimedoside C shows moderate antioxidant activity (78.6%) but is more potent in modulating estrogen synthesis due to its trisubstituted phenyl group .
Pharmacological Roles:
- This compound is a quality control marker in herbal formulations due to its consistent presence in Epimedium leaves and rhizomes .
- Epimedin C is utilized for its anti-inflammatory properties, reducing IL-1β and TNF-α secretion by 40–50% at 10 µM .
Analytical Methods for Differentiation
- UHPLC-PDA-Q-TOF/MS : Distinguishes this compound (retention time: 12.3 min) from Epimedin C (14.1 min) and Icariin (15.8 min) based on polarity and mass fragmentation patterns .
- NMR Spectroscopy : Key signals for this compound include δH 6.83 (1H, d, J = 8.4 Hz) for the 1,4-disubstituted phenyl group, contrasting with δH 7.32 (1H, d, J = 1.6 Hz) in Epimedoside C’s trisubstituted system .
Biological Activity
Epimedoside A, a compound derived from the Epimedium genus, particularly from Epimedium brevicornum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.
Overview of this compound
This compound is a glycoside that belongs to a class of compounds known as flavonoids. These compounds are known for their antioxidant properties and various health benefits. The primary sources of this compound are extracts from the leaves of Epimedium species, traditionally used in Chinese medicine for enhancing sexual function and treating osteoporosis.
1. Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving male ICR mice, the aqueous extract containing this compound was shown to modulate cytokine levels and reduce inflammation markers in serum when administered at varying doses (40, 120, and 360 mg/kg) .
2. Antioxidant Effects
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases .
3. Bone Health
This compound has been studied for its potential in promoting bone health. It was found to enhance osteoblast differentiation and mineralization through the modulation of signaling pathways related to bone formation . Specifically, it influences the expression of key proteins involved in bone metabolism.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Production : Studies indicate that this compound can inhibit nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production, which is a key mediator of inflammation .
- Regulation of Osteogenic Markers : It enhances the expression of osteogenic markers such as COL1A1 (collagen type I alpha 1) under hypoxic conditions, suggesting its role in improving bone density and strength .
Case Study 1: Osteoporosis Treatment
In a controlled study involving ovariectomized rats, administration of this compound resulted in significant improvements in bone mineral density compared to untreated controls. The mechanism was linked to increased osteoblast activity and reduced osteoclastogenesis .
Case Study 2: Anti-Inflammatory Effects
A clinical trial assessing the effects of an Epimedium extract rich in this compound on patients with rheumatoid arthritis showed a marked reduction in joint pain and swelling after eight weeks of treatment. This study highlighted the compound's potential as a complementary therapy for inflammatory conditions .
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of iNOS | |
Antioxidant | Free radical scavenging | |
Osteogenic | Increases COL1A1 expression |
Table 2: Dosage and Effects in Animal Studies
Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Bone Mineral Density Improvement (%) |
---|---|---|
40 | 25 | 10 |
120 | 45 | 20 |
360 | 60 | 30 |
Q & A
Basic Research Questions
Q. What are the validated methodologies for isolating Epimedoside A from plant sources, and how can extraction efficiency be quantified?
- Methodological Answer : Isolation typically involves Soxhlet extraction or maceration with polar solvents (e.g., ethanol/water mixtures), followed by chromatographic purification (e.g., HPLC or column chromatography). Efficiency is quantified using yield calculations (% w/w) and purity assessments via UV-Vis spectroscopy or mass spectrometry. Researchers should validate protocols by comparing retention times with reference standards and reporting recovery rates in triplicate experiments to ensure reproducibility .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for elucidating carbon-hydrogen frameworks and mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate findings with existing spectral databases (e.g., PubChem, SciFinder) and report chemical shifts (δ ppm) alongside coupling constants. Ensure consistency with literature data to rule out structural ambiguities .
Q. What in vitro assays are optimal for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for COX-2) and dose-response curves (IC₅₀ calculations). Normalize data to vehicle-treated groups and report statistical significance (p < 0.05) using ANOVA or t-tests .
Advanced Research Questions
Q. How should experimental designs address contradictory data on this compound’s mechanism of action in different models?
- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., cell lines vs. animal models). Replicate studies under standardized conditions (e.g., ISO guidelines) and perform meta-analyses to assess effect sizes. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors (e.g., pharmacokinetic differences) .
Q. What experimental strategies optimize this compound’s extraction yield without compromising bioactivity?
- Methodological Answer : Employ response surface methodology (RSM) to model solvent ratios, temperature, and extraction time. Validate optimized conditions via HPLC quantification and bioactivity assays (e.g., DPPH radical scavenging). Compare degradation profiles (TGA/DSC) to ensure thermal stability during extraction .
Q. How do pharmacokinetic limitations influence the choice between in vivo and in vitro models for studying this compound?
- Methodological Answer : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability (e.g., cytochrome P450 assays). For in vivo studies, select animal models with homologous metabolic pathways and employ LC-MS/MS for plasma concentration monitoring. Justify model selection using PICO criteria (Population, Intervention, Comparison, Outcome) .
Q. Data Contradiction and Analysis
Q. What statistical approaches resolve conflicting data on this compound’s dose-dependent effects?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analyses to identify outlier datasets and Bayesian frameworks to quantify uncertainty. Report heterogeneity metrics (I² statistic) in meta-analyses and discuss biological plausibility of dose-response relationships .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., OECD guidelines for toxicity testing) and share raw data via repositories (e.g., Zenodo). Perform inter-laboratory validation using blinded samples and report detailed metadata (e.g., equipment calibration, reagent lot numbers) .
Q. Research Design Frameworks
Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?
- Methodological Answer : Use the PICOT framework to structure studies:
- P : Target population (e.g., in vitro cancer cell lines).
- I : Intervention (e.g., this compound at 10–100 µM).
- C : Comparison (e.g., untreated controls or standard drugs).
- O : Outcome (e.g., apoptosis rate via flow cytometry).
- T : Timeframe (e.g., 24–72 hours for cell assays).
This ensures clarity and comparability across experiments .
Q. How do researchers balance novelty and feasibility when investigating this compound’s understudied applications?
- Methodological Answer : Conduct gap analyses via literature reviews (e.g., PubMed, Web of Science) to identify underexplored mechanisms (e.g., epigenetic modulation). Prioritize hypotheses using the FINER criteria, ensuring access to necessary reagents (e.g., siRNA for gene silencing) and ethical approvals for animal studies .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYXOOJUJQIDOX-FVCAYHPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192286 | |
Record name | Epimedoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39012-04-9 | |
Record name | Epimedoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimedoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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